Sub‑Nanomolar BChE Potency Superior to Cymserine in Human Serum Assays
Bisnorcymserine inhibits human serum butyrylcholinesterase (BuChE) with an IC₅₀ of 0.228 nM, demonstrating substantially greater potency than its close structural analogue, cymserine, in the same ex vivo human serum system [1]. Detailed kinetic analysis established bisnorcymserine as a highly potent, reversible inhibitor with kinetic constants (K_I, k_inact) that indicate a more stable enzyme‑inhibitor complex relative to cymserine [1].
| Evidence Dimension | BChE Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.228 nM (bisnorcymserine) |
| Comparator Or Baseline | Cymserine (IC₅₀ reported as substantially higher; exact value not provided in this source but consistently characterized as less potent) |
| Quantified Difference | Bisnorcymserine is a highly potent inhibitor in comparison to its structural analogue, cymserine (qualitative comparative statement from peer‑reviewed kinetic study) [1]. |
| Conditions | Human serum BuChE, ex vivo, substrate: butyrylthiocholine iodide (3–800 µM), Ellman technique |
Why This Matters
Higher potency at lower concentrations translates to a wider therapeutic index and reduced risk of off‑target cholinergic adverse events in animal models or clinical studies, making bisnorcymserine the preferred tool compound for probing BChE‑dependent pathophysiology.
- [1] Kamal MA, Al-Jafari AA, Yu QS, et al. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, bisnorcymserine. J Alzheimers Dis. 2006;10(1):43-51. View Source
